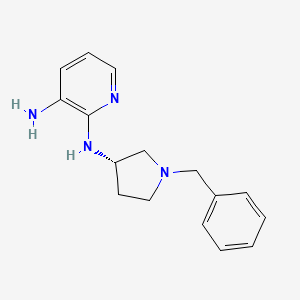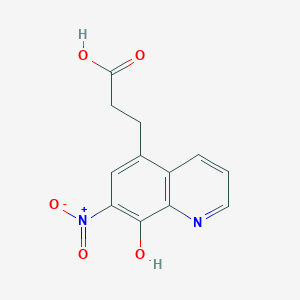![molecular formula C15H12N2O3 B11853812 3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate CAS No. 62471-95-8](/img/structure/B11853812.png)
3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes an imidazo[2,1-A]isoquinoline core with acetyl and acetate functional groups
Vorbereitungsmethoden
The synthesis of 3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate can be achieved through several synthetic routes. One common method involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another approach is the condensation of N-(2-phenylethyl)benzimidazoles with o-halonitrobenzenes and tetrahydroisoquinolines . These methods typically require specific reaction conditions, such as the use of strong acids or bases as catalysts, and may involve multiple steps to achieve the desired product.
Analyse Chemischer Reaktionen
3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nickel catalysts, o-haloarylamidines, and substituted alkynes . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the nickel-catalyzed cyclization of substituted alkynes with o-haloarylamidines can yield substituted 1(2H)-isoquinolone derivatives .
Wissenschaftliche Forschungsanwendungen
3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, this compound is of interest in materials science for the development of new materials with unique properties .
Wirkmechanismus
The mechanism of action of 3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways . The specific molecular targets and pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate can be compared with other similar compounds, such as benzimidazo[2,1-A]isoquinolin-6(5H)-ones and imidazo[1,2-A]pyridin-3-yl-acetic acids . These compounds share a similar core structure but differ in their functional groups and specific properties. For example, benzimidazo[2,1-A]isoquinolin-6(5H)-ones are known for their bioactivity against cancer cell lines, while imidazo[1,2-A]pyridin-3-yl-acetic acids are used as antibacterial, antifungal, and antiviral agents
Eigenschaften
CAS-Nummer |
62471-95-8 |
|---|---|
Molekularformel |
C15H12N2O3 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
(3-acetylimidazo[2,1-a]isoquinolin-2-yl) acetate |
InChI |
InChI=1S/C15H12N2O3/c1-9(18)13-15(20-10(2)19)16-14-12-6-4-3-5-11(12)7-8-17(13)14/h3-8H,1-2H3 |
InChI-Schlüssel |
WDIRLCQNWGDIDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(N=C2N1C=CC3=CC=CC=C32)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Chlorophenyl)-5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11853730.png)
![3-(Benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11853736.png)








![Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]-](/img/structure/B11853803.png)
![5-Benzoyl-1-ethyl-1H-pyrazolo[3,4-b]pyridin-4(2H)-one](/img/structure/B11853824.png)

